Dioxido(oxo)zirconium;lead(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

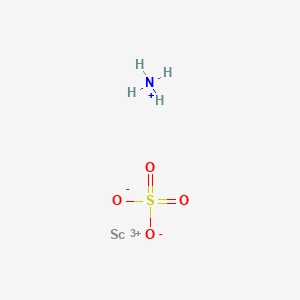

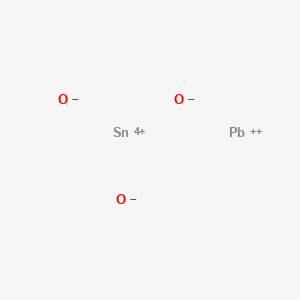

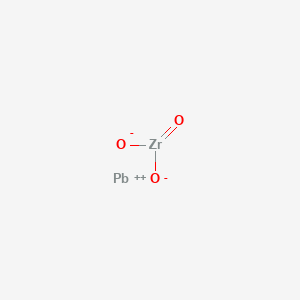

Dioxido(oxo)zirconium;lead(2+) is a chemical compound composed of dioxido(oxo)zirconium and lead(2+). It is a white, odorless, and tasteless powder and is widely used in laboratory experiments. It has been used in a variety of applications, including chemical synthesis, catalysis, and analytical chemistry.

Scientific Research Applications

Synthesis and Structural Characterization

A new mixed lead zirconium oxalate, synthesized from precipitation of a nitric solution of lead and zirconium cations by an oxalic solution at 345 K, has contributed to the understanding of complex oxides' synthesis and crystal structure. The structure determination from powder diffraction data has offered insights into the coordination of zirconium and lead atoms linked by oxalate groups, highlighting its potential in materials science for creating new materials with unique properties. This study emphasizes the reversible dehydration process and the zeolitic nature of water molecules in the structure, which could have implications for catalysis and materials storage applications (Boudaren et al., 2000).

Catalytic Applications

The research on vanadium(V) oxo complexes deposited on zirconia (ZrO2) has demonstrated significant advancements in the field of catalysis. By synthesizing samples through suspension in solutions containing different vanadium(V) precursor ions, researchers have been able to significantly increase the uptake of vanadium by zirconia. This work has contributed to the development of novel catalysts with enhanced activity and selectivity, potentially impacting various industrial processes (Kantcheva, 2001).

Biomedical Applications

The development of a new composition of oxidized zirconium–2.5 wt% niobium, using a two-step process for biomedical applications, represents a significant advancement in medical materials science. This process has resulted in a material with a thicker diffusion-hardened zone (DHZ) and increased depth of hardening, offering improved properties for bearing surfaces in joint arthroplasty. The potential for this material to provide enhanced durability and performance in biomedical implants highlights the interdisciplinary nature of materials research and its impact on healthcare (Pawar et al., 2011).

Environmental Applications

Zirconium-based metal-organic frameworks (MOFs) have been explored for environmental applications, particularly in the adsorption and removal of pollutants. A study on zirconium-based MOF-545 demonstrated its efficiency as an adsorbent for the extraction of lead from various samples, showcasing the material's high surface area and adsorption capacity. This research underlines the potential of MOFs in addressing environmental challenges, such as the removal of heavy metals from water and other matrices, contributing to cleaner and safer environments (Tokalıoğlu et al., 2017).

Electronics and Optics

The study of group IV metal oxo clusters, including zirconium, has revealed their growing applications in catalysis, materials chemistry, electronics, and optics. These clusters are valued for their unique structural stability, reactivity, and electronic properties. The exploration of these clusters' chemistry could lead to significant advancements in the development of new materials for electronic and optical applications, underscoring the importance of fundamental research in expanding the boundaries of technology and materials science (Zhang et al., 2021).

Future Directions

Zirconium compounds are an attractive alternative to costly, low abundant metals for the development of inexpensive, readily available, and robust catalysts . The air and moisture stable Zr oxo clusters such as the Zr6O8 species, are of particular interest as they are key building blocks of several Zr-based metal–organic framework (Zr-MOF) catalysts . The molecular level understanding disclosed in the research contributes at large to the development of novel catalytic entities, and sustainable approaches to synthetic chemistry .

Mechanism of Action

- Zirconium oxo clusters, such as Zr12O8(OH)8(OAcr)24, have been studied for their catalytic activity . These clusters may play a role in the compound’s action.

- Zirconium oxo clusters exhibit superior catalytic activity compared to other zirconium-based materials . This suggests that the compound’s mode of action involves catalysis or surface interactions.

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Zirconium oxide, a component of Dioxido(oxo)zirconium;lead(2+), has been studied for its excellent mechanical properties, chemical stability, biocompatibility, and negligible thermal conductivity, making it ideal for dental and orthopedic applications . The biocompatibility of zirconium has been studied in vivo, and no adverse reactions were observed when zirconium samples were inserted into bone

Cellular Effects

The cellular effects of Dioxido(oxo)zirconium;lead(2+) are not fully understood. Zirconium oxide nanoparticles have demonstrated potential anticancer activity against various cancer cells . They have also exhibited potential antibacterial activity against various bacterial strains

Molecular Mechanism

The molecular mechanism of Dioxido(oxo)zirconium;lead(2+) is not fully elucidated. Zirconium oxo clusters have been investigated as molecular catalysts for the direct amide bond formation . The Zr12 cluster, rather than a lower nuclearity species, is suggested to be the catalytically active species involved in the reaction

Temporal Effects in Laboratory Settings

Zirconium oxide is a polymorphic material and occurs in three different crystal lattices . Lattice transformations are described, highlighting the specifics of these transformations . Ways of stabilizing certain lattice types are explained, and the concept of transformation enhancement is highlighted

Metabolic Pathways

The metabolic pathways that Dioxido(oxo)zirconium;lead(2+) is involved in are not well-documented. 2-oxocarboxylic acids, which include 2-oxoglutarate, are the most elementary set of metabolites . This suggests that Dioxido(oxo)zirconium;lead(2+) could potentially be involved in the metabolism of these acids.

Transport and Distribution

The transport and distribution of Dioxido(oxo)zirconium;lead(2+) within cells and tissues are not well-documented. It is known that this compound is classified as an environmentally hazardous substance, solid, N.O.S., according to its UN Number UN3077

Subcellular Localization

The subcellular localization of Dioxido(oxo)zirconium;lead(2+) is not well-documented. Research on protein language models has provided insights into predicting multi-label subcellular localization

Properties

IUPAC Name |

dioxido(oxo)zirconium;lead(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Zr/q;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSNKLWUCUPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

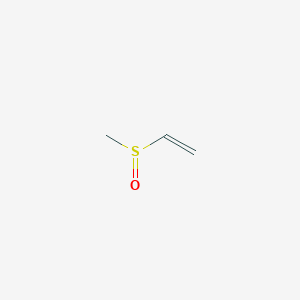

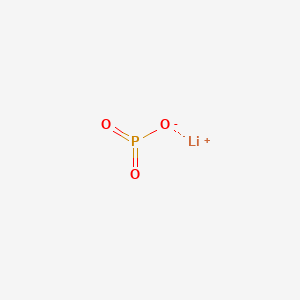

[O-][Zr](=O)[O-].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)